molecular formula C16H19N5OS B234014 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide

Cat. No. B234014
M. Wt: 329.4 g/mol
InChI Key: WSCRATKLGLWQCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2014 and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

The mechanism of action of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. This pathway plays a critical role in the regulation of inflammation and immune responses, and its dysregulation has been implicated in the development of numerous diseases.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is able to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. The compound has also been shown to reduce the expression of adhesion molecules on the surface of endothelial cells, which play a critical role in the recruitment of leukocytes to sites of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, the compound's limited solubility in aqueous solutions can make it challenging to work with in certain experimental settings.

Future Directions

There are numerous potential future directions for research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide. One area of interest is the compound's potential as a treatment for autoimmune diseases, such as multiple sclerosis and lupus. Another potential application is in the treatment of cancer, as the compound has been shown to inhibit the growth of certain tumor cell lines. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its pharmacological properties for use as a therapeutic agent.

Synthesis Methods

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide involves a multi-step process that includes the reaction of 3-ethyl-1,2,4-triazole-5-thiol with 4-bromobenzyl chloride, followed by the reaction of the resulting intermediate with butyryl chloride. The final product is obtained through a purification process that involves recrystallization.

Scientific Research Applications

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide has been the subject of numerous scientific studies exploring its potential therapeutic applications. One area of research has focused on the compound's potential as an anti-inflammatory agent. Studies have shown that the compound is able to inhibit the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide

Molecular Formula

C16H19N5OS

Molecular Weight

329.4 g/mol

IUPAC Name

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]butanamide

InChI

InChI=1S/C16H19N5OS/c1-3-5-14(22)17-10-11-6-8-12(9-7-11)15-20-21-13(4-2)18-19-16(21)23-15/h6-9H,3-5,10H2,1-2H3,(H,17,22)

InChI Key

WSCRATKLGLWQCT-UHFFFAOYSA-N

SMILES

CCCC(=O)NCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC

Canonical SMILES

CCCC(=O)NCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.